CS-2100

Beschreibung

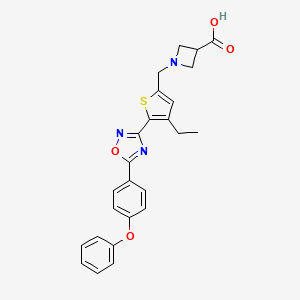

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[[4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-2-16-12-21(15-28-13-18(14-28)25(29)30)33-22(16)23-26-24(32-27-23)17-8-10-20(11-9-17)31-19-6-4-3-5-7-19/h3-12,18H,2,13-15H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVJASHDNJMDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1)CN2CC(C2)C(=O)O)C3=NOC(=N3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Preclinical Profile of CS-2100, a Novel Selective Serotonin Reuptake Inhibitor

Audience: This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuroscience, pharmacology, and psychiatry.

Abstract

CS-2100 is a novel, potent, and selective serotonin (B10506) reuptake inhibitor (SSRI) under preclinical investigation for the treatment of Major Depressive Disorder (MDD). This document provides a comprehensive overview of the core pharmacological and pharmacokinetic properties of this compound. The data herein demonstrates its high affinity and selectivity for the human serotonin transporter (SERT) over other monoamine transporters. In vitro functional assays confirm its potent inhibition of serotonin reuptake. The methodologies for all pivotal experiments are detailed, and key signaling pathways implicated in its mechanism of action are visualized. All data presented are from in vitro and rodent models and await clinical validation.

Core Pharmacodynamics: Transporter Binding Affinity and Selectivity

The primary mechanism of action for this compound is the inhibition of the serotonin transporter (SERT). To characterize its binding profile, competitive radioligand binding assays were performed using membranes from HEK293 cells stably expressing the human recombinant serotonin (hSERT), norepinephrine (B1679862) (hNET), or dopamine (B1211576) (hDAT) transporters.

Experimental Protocol: Radioligand Binding Assay

-

Cell Lines: HEK293 cells stably transfected with hSERT, hNET, or hDAT.

-

Membrane Preparation: Cells were cultured to 90% confluency, harvested, and homogenized in a lysis buffer (50 mM Tris, pH 7.4). The homogenate was centrifuged, and the resulting membrane pellet was washed and resuspended in the assay buffer.

-

Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligands:

-

For hSERT: [³H]-Citalopram

-

For hNET: [³H]-Nisoxetine

-

For hDAT: [³H]-WIN 35,428

-

-

Procedure: A constant concentration of the respective radioligand was incubated with cell membranes in the presence of increasing concentrations of this compound (from 10⁻¹¹ to 10⁻⁵ M). Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine (B1211875) for SERT).

-

Incubation: The reaction mixtures were incubated for 60 minutes at room temperature.

-

Detection: Bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters were washed, and the bound radioactivity was quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC₅₀ values (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary: Transporter Binding Affinity

The binding affinity (Ki) of this compound for hSERT, hNET, and hDAT is summarized below. The data represent the mean ± standard deviation from three independent experiments.

| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |

| This compound | 0.85 ± 0.12 | 315 ± 28 | 980 ± 75 | ~370-fold | ~1150-fold |

| Paroxetine | 1.1 ± 0.2 | 150 ± 21 | 260 ± 30 | ~136-fold | ~236-fold |

| Sertraline | 0.9 ± 0.15 | 420 ± 45 | 25 ± 4 | ~467-fold | ~28-fold |

Table 1: Comparative binding affinities and selectivity ratios for this compound and reference SSRIs.

Functional Activity: In Vitro Serotonin Reuptake Inhibition

To assess the functional potency of this compound, its ability to inhibit the uptake of serotonin into cells expressing hSERT was measured.

Experimental Protocol: [³H]-Serotonin Uptake Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing hSERT.

-

Assay Medium: Krebs-Ringer-HEPES buffer (pH 7.4).

-

Substrate: [³H]-Serotonin (5-HT).

-

Procedure: Cells were plated in 96-well plates and allowed to adhere overnight. On the day of the assay, cells were pre-incubated with various concentrations of this compound or a vehicle control for 20 minutes at 37°C.

-

Uptake Initiation: Following pre-incubation, [³H]-5-HT was added to each well to initiate the uptake reaction.

-

Uptake Termination: After 10 minutes, the uptake was terminated by rapidly washing the cells with ice-cold assay buffer.

-

Detection: The cells were lysed, and the intracellular radioactivity was measured by liquid scintillation counting.

-

Data Analysis: IC₅₀ values were determined from concentration-response curves using non-linear regression.

Data Summary: Functional Potency

The potency of this compound in inhibiting serotonin reuptake is presented as the IC₅₀ value.

| Compound | hSERT Reuptake IC₅₀ (nM) |

| This compound | 1.5 ± 0.3 |

| Paroxetine | 2.0 ± 0.5 |

| Sertraline | 1.8 ± 0.4 |

Table 2: Functional potency of this compound in inhibiting serotonin reuptake in vitro.

Mechanism of Action and Downstream Signaling

By blocking SERT, this compound increases the concentration and residence time of serotonin in the synaptic cleft.[1][2] This enhanced serotonergic neurotransmission leads to the activation of various postsynaptic and presynaptic serotonin (5-HT) receptors. The long-term therapeutic effects of SSRIs are believed to arise from adaptive changes in downstream signaling cascades and gene expression, rather than solely from the acute increase in synaptic serotonin.[3][4][5]

Key Signaling Pathways

The increased activation of postsynaptic 5-HT receptors, particularly G-protein coupled receptors (GPCRs) like the 5-HT1A, 5-HT2, 5-HT4, and 5-HT7 families, triggers multiple intracellular signaling pathways. A crucial long-term consequence of sustained SSRI action is the increased expression and signaling of Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival, growth, and synaptic plasticity.

References

- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of CS-2100: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-2100 is a potent, orally active, and highly selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Its pharmacological activity is characterized by a high affinity for the human S1P1 receptor, leading to robust immunosuppressive effects in vivo. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activity, and available pharmacokinetic and pharmacodynamic data. Detailed experimental methodologies for key studies are also presented to facilitate reproducibility and further investigation.

Introduction

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, most notably in regulating the trafficking of lymphocytes from lymphoid organs.[1][2] Modulation of S1P receptors, particularly S1P1, has emerged as a successful therapeutic strategy for autoimmune diseases. This compound is a small molecule agonist designed for high selectivity for the S1P1 receptor over other S1P receptor subtypes, such as S1P3, to minimize potential side effects.[3][4]

Mechanism of Action

This compound exerts its pharmacological effects through agonism of the S1P1 receptor.[3] Upon binding, it activates intracellular signaling cascades, leading to the internalization of the S1P1 receptor on lymphocytes. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient that governs their egress from lymph nodes and other secondary lymphoid organs. The resulting sequestration of lymphocytes in these tissues leads to a reduction in circulating lymphocytes, thereby mitigating the inflammatory processes characteristic of autoimmune diseases.

Signaling Pathway

The binding of this compound to the S1P1 receptor, which is primarily coupled to the Gαi subunit of heterotrimeric G proteins, initiates a downstream signaling cascade. This leads to the activation of various effector molecules that ultimately regulate cell migration and adhesion.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through functional assays assessing its potency and selectivity for S1P receptors.

Quantitative Data

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Human | S1P1 | 4.0 nM | |

| EC50 | Human | S1P3 | >20,000 nM | |

| Selectivity | Human | S1P1 vs S1P3 | >5000-fold |

Experimental Protocols

S1P Receptor Agonist Activity Assay:

The agonist activity of this compound on human S1P1 and S1P3 receptors is typically determined using a functional assay, such as a GTPγS binding assay or a reporter gene assay, in a cell line overexpressing the respective receptor subtype.

In Vivo Pharmacology

This compound has demonstrated significant in vivo efficacy in animal models of autoimmune diseases and has been shown to modulate glutamate (B1630785) release in the central nervous system.

Quantitative Data

| Parameter | Species | Model | Value | Reference |

| ID50 | Rat | Host vs. Graft Reaction | 0.407 mg/kg |

Experimental Protocols

Host versus Graft Reaction (HvGR) in Rats:

The immunosuppressive efficacy of this compound was evaluated in a rat model of host versus graft reaction. While the specific protocol for the this compound study is not detailed in the available literature, a general methodology is as follows:

Glutamate Release Assay from Mouse Cortical Synaptosomes:

This compound has been used to investigate the role of presynaptic S1P1 receptors in modulating glutamate release.

-

Protocol:

-

Isolate synaptosomes from the cortex of healthy mice.

-

Preload the synaptosomes with [³H]D-aspartate.

-

Superfuse the synaptosomes under resting (3 mM KCl) or depolarizing (12 mM KCl) conditions.

-

Introduce this compound at concentrations ranging from 0.1 to 30 nM.

-

Quantify the release of [³H]D-aspartate as a measure of glutamate exocytosis.

-

Pharmacokinetics and Pharmacodynamics

Limited pharmacokinetic and pharmacodynamic data for this compound are available from studies in rats.

Pharmacodynamic Data

| Parameter | Species | Doses | Observation | Reference |

| Lymphocyte Count | Rat | 0.1 and 1 mg/kg (single oral doses) | Significant decrease with a nadir at 8 and/or 12 hours post-dose. Recovery to vehicle control levels by 24-48 hours. |

Pharmacokinetic Data

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability for this compound are not publicly available at this time.

Conclusion

This compound is a potent and highly selective S1P1 receptor agonist with demonstrated in vivo efficacy in a rat model of immunosuppression. Its mechanism of action, centered on the sequestration of lymphocytes, makes it a promising candidate for the treatment of autoimmune diseases. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in a broader range of inflammatory conditions. The available data suggest a favorable pharmacological profile with a clear dose-dependent effect on circulating lymphocytes.

References

- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a potent, orally active and S1P3-sparing S1P1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

No Publicly Available Information on the Synthesis Pathway of "CS-2100"

Despite a comprehensive search for the synthesis pathway and precursors of a compound designated "CS-2100," no relevant information could be found in the public domain.

Initial investigations suggest that "this compound" does not correspond to a recognized chemical entity with established synthetic routes in publicly accessible scientific literature, patent databases, or chemical catalogs. The search results for "this compound" predominantly point to computer science course codes at various academic institutions, indicating that this identifier is not uniquely associated with a chemical compound in a way that is broadly indexed or searchable.

It is possible that "this compound" represents an internal research code, a novel compound not yet disclosed in publications, or a proprietary molecule under development. Without further context or alternative nomenclature, a detailed technical guide on its synthesis, including experimental protocols, quantitative data, and pathway visualizations, cannot be constructed at this time.

Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal documentation or proprietary databases that may contain information not available to the public. If "this compound" is an alternative or abbreviated name for a known molecule, providing that information would be necessary to conduct a fruitful search for its synthesis pathway.

In Vitro Characterization of CS-2100 (AB-2100): A Technical Overview of a Logic-Gated CAR-T Cell Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro studies of CS-2100, also known as AB-2100, an investigational integrated circuit T (ICT) cell therapy. Developed for the treatment of clear-cell renal cell carcinoma (ccRCC), AB-2100 incorporates a sophisticated suite of genetic modifications designed to enhance tumor specificity, resist immunosuppression, and amplify cytotoxic potency. This document details the core components of AB-2100, the experimental protocols used for its in vitro validation, and a summary of its functional characteristics.

Core Technology: The AB-2100 Integrated Circuit T (ICT) Cell

AB-2100 is an autologous CAR-T cell therapy engineered with multiple functionalities to overcome the challenges of treating solid tumors.[1][2] The core of its design is a sequential "AND" logic gate that requires two distinct tumor-associated antigens to be present for full activation, thereby minimizing off-tumor toxicity.[3][4]

The key engineered features of AB-2100 are:

-

Sequential "AND" Logic Gate: This system consists of a priming receptor (PrimeR) that targets prostate-specific membrane antigen (PSMA), which is expressed on the tumor neovasculature of ccRCC, and an inducible Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase 9 (CA9), an antigen highly expressed on ccRCC cells. Engagement of the PrimeR with PSMA triggers the expression of the CA9-targeted CAR, effectively restricting T-cell activity to the tumor microenvironment where both antigens are present.

-

Tumor Microenvironment Resistance: To counteract the immunosuppressive nature of the tumor microenvironment (TME), AB-2100 is equipped with a short hairpin RNA-microRNA (shRNA-miR) module. This module leads to the constitutive knockdown of FAS and TGF-beta receptor 2 (TGFBR2), two key signaling proteins involved in T-cell apoptosis and suppression.

-

Enhanced Potency and Persistence: AB-2100 includes a constitutive synthetic pathway activator (SPA) that promotes STAT3 signaling. Enhanced STAT3 activation is designed to improve T-cell cytotoxicity, expansion, and functional persistence.

These components are integrated into the T-cell genome using a CRISPR-mediated knock-in of a single transgene into a safe-harbor locus.

In Vitro Experimental Assessment of AB-2100

A series of in vitro assays were conducted to evaluate the specificity, potency, and durability of AB-2100. The following sections describe the methodologies for the key experiments performed.

Assessment of Dual-Antigen Specificity and Cytotoxicity

To validate the "AND" logic gate, the cytotoxic potential of AB-2100 was tested against tumor cell lines expressing either one or both of the target antigens.

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Target Cell Preparation:

-

Culture ccRCC cell lines that are CA9-positive only (e.g., A498) and cell lines engineered to be PSMA-positive and CA9-positive.

-

Harvest and wash the target cells, and resuspend them in an appropriate assay medium.

-

Plate the target cells at a density of 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate.

-

-

Effector Cell Preparation:

-

Thaw and culture AB-2100 cells.

-

Harvest, wash, and resuspend the AB-2100 cells in the assay medium.

-

Perform serial dilutions to achieve various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1:1).

-

-

Co-culture:

-

Add the AB-2100 cells to the wells containing the target cells.

-

Include control wells with target cells only (spontaneous lysis) and target cells with a lysis agent (maximum lysis).

-

Incubate the plate at 37°C in a humidified CO2 incubator for a predetermined time (e.g., 24, 48, or 72 hours).

-

-

Cytotoxicity Measurement:

-

Assess cell viability using a standard method such as a lactate (B86563) dehydrogenase (LDH) release assay or a fluorescence-based cytotoxicity assay.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Modeling Vascular Priming and CA9-CAR Induction

A co-culture system was developed to simulate the priming of AB-2100 cells by PSMA-expressing endothelial cells, leading to the induction of the CA9-CAR and subsequent killing of CA9-positive tumor cells.

Experimental Protocol: Vascular Priming Co-culture Model

-

Endothelial Cell Culture:

-

Culture PSMA-expressing human umbilical vein endothelial cells (HUVECs).

-

Plate HUVECs in a 96-well plate and allow them to form a monolayer.

-

-

Co-culture Setup:

-

Add AB-2100 cells to the HUVEC monolayer and incubate for a period to allow for priming (e.g., 24 hours).

-

Following the priming period, introduce CA9-positive ccRCC target cells to the co-culture.

-

-

Assessment of Tumor Cell Killing:

-

Monitor the co-culture over time (e.g., 24-72 hours) using live-cell imaging to observe the specific killing of ccRCC cells.

-

Alternatively, at the end of the incubation period, lyse the cells and quantify the remaining viable ccRCC cells using a specific marker or a pre-labeled fluorescent tag.

-

Evaluation of FAS Knockdown and Resistance to Apoptosis

To confirm the functionality of the FAS knockdown module, a FAS cross-linking assay was performed to assess the resistance of AB-2100 cells to FAS-mediated apoptosis.

Experimental Protocol: FAS Cross-linking Assay

-

Cell Preparation:

-

Culture AB-2100 cells and control T-cells (without FAS knockdown).

-

Harvest and resuspend the cells in culture medium.

-

-

Induction of Apoptosis:

-

Treat the cells with a FAS-agonistic antibody (e.g., anti-Fas IgM) with a cross-linking agent (e.g., protein A) to induce apoptosis.

-

Include an untreated control and a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).

-

Incubate the cells for a defined period (e.g., 4-8 hours).

-

-

Apoptosis Measurement:

-

Stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).

-

Analyze the cell populations by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and dead (viability dye positive) cells.

-

Compare the levels of apoptosis between AB-2100 cells and control T-cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the in vitro studies of AB-2100.

Caption: Mechanism of action of AB-2100 in the tumor microenvironment.

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Summary of In Vitro Data

While specific quantitative data from the in vitro studies of AB-2100 are not publicly available in detail, the qualitative results from published abstracts provide a clear indication of its performance. The expected outcomes are summarized below.

Table 1: Dual-Antigen Specificity and Cytotoxicity

| Target Cell Type | Expected Outcome |

| CA9-positive only | Minimal to no cytotoxic activity |

| PSMA-positive, CA9-negative | No cytotoxic activity |

| PSMA-positive, CA9-positive | Significant, dose-dependent cytotoxic activity |

| Antigen-negative | No cytotoxic activity |

Table 2: Functional Assessment of Engineered Modules

| Assay | Engineered Module | Expected Outcome |

| Vascular Priming Co-culture | "AND" Logic Gate | Upregulation of CA9-CAR expression and subsequent killing of CA9-positive tumor cells only after co-culture with PSMA-positive endothelial cells. |

| FAS Cross-linking | FAS Knockdown | Reduced levels of apoptosis in AB-2100 cells compared to control T-cells upon FAS-mediated apoptotic stimulus. |

| In vitro T-cell Expansion and Cytokine Release | STAT3 Activation (SPA) | Enhanced proliferation and increased secretion of effector cytokines (e.g., IFN-γ, TNF-α) compared to control T-cells. |

References

An In-depth Technical Guide to CS-2100 and its Effects on Cardiac Function

Disclaimer: Publicly available information regarding a specific therapeutic agent designated "CS-2100" for cardiac function is not available at the time of this writing. The following is a hypothetical technical guide based on plausible scientific principles for a compound targeting cardiac fibrosis and hypertrophy, which we will refer to as this compound for the purpose of this document. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor 1 (TGFβR1), also known as Activin receptor-like kinase 5 (ALK5). Pathological cardiac remodeling, characterized by cardiac hypertrophy and fibrosis, is a hallmark of heart failure progression. The TGF-β signaling pathway is a critical mediator of these processes. By selectively targeting TGFβR1, this compound aims to attenuate the downstream signaling cascades that lead to the expression of pro-fibrotic and hypertrophic genes, thereby offering a potential therapeutic strategy to halt or reverse adverse cardiac remodeling in heart failure.

Proposed Mechanism of Action

This compound is designed to competitively inhibit the ATP-binding site of the TGFβR1 kinase domain. This inhibition prevents the phosphorylation and activation of downstream SMAD2 and SMAD3 proteins. The activated SMAD complex (SMAD2/3/4) translocates to the nucleus and acts as a transcription factor for a host of genes involved in extracellular matrix deposition and cardiomyocyte hypertrophy. By blocking this initial step, this compound effectively downregulates the expression of key fibrotic proteins such as collagen type I and III, and α-smooth muscle actin (α-SMA), as well as hypertrophic markers like β-myosin heavy chain (β-MHC).

Figure 1: Proposed signaling pathway of this compound action.

Preclinical Data

In Vitro Efficacy

The efficacy of this compound was evaluated in primary human cardiac fibroblasts (hCFs) and neonatal rat ventricular myocytes (NRVMs).

Table 1: Effect of this compound on Pro-fibrotic Gene Expression in hCFs

| Treatment | Collagen I mRNA (fold change) | α-SMA Protein (% of control) |

| Control | 1.0 ± 0.1 | 100 ± 5 |

| TGF-β (10 ng/mL) | 8.2 ± 0.5 | 350 ± 20 |

| TGF-β + this compound (1 µM) | 1.5 ± 0.2 | 120 ± 10 |

| TGF-β + this compound (10 µM) | 0.9 ± 0.1 | 95 ± 8 |

Table 2: Effect of this compound on Hypertrophic Markers in NRVMs

| Treatment | Cell Surface Area (µm²) | β-MHC mRNA (fold change) |

| Control | 1500 ± 80 | 1.0 ± 0.1 |

| Angiotensin II (1 µM) | 2800 ± 150 | 6.5 ± 0.4 |

| Ang II + this compound (1 µM) | 1800 ± 100 | 2.1 ± 0.2 |

| Ang II + this compound (10 µM) | 1600 ± 90 | 1.2 ± 0.1 |

In Vivo Efficacy

A murine model of heart failure was induced by transverse aortic constriction (TAC). After 2 weeks of TAC, mice were treated with vehicle or this compound (30 mg/kg/day) for 4 weeks.

Table 3: Effect of this compound on Cardiac Function and Remodeling in TAC Mice

| Parameter | Sham | TAC + Vehicle | TAC + this compound |

| Ejection Fraction (%) | 65 ± 3 | 35 ± 4 | 55 ± 3 |

| Heart Weight/Body Weight (mg/g) | 4.5 ± 0.2 | 8.1 ± 0.5 | 5.2 ± 0.3 |

| Interstitial Fibrosis (%) | 2.1 ± 0.3 | 15.8 ± 1.2 | 4.5 ± 0.6 |

Experimental Protocols

In Vitro Cardiac Fibroblast Activation Assay

-

Cell Culture: Primary human cardiac fibroblasts are cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells are serum-starved for 24 hours, then pre-treated with this compound or vehicle for 1 hour before stimulation with TGF-β (10 ng/mL) for 24 hours.

-

Gene Expression Analysis: RNA is extracted, and quantitative PCR is performed to measure the relative expression of Collagen I mRNA, normalized to GAPDH.

-

Protein Analysis: Cells are lysed, and Western blotting is performed to quantify α-SMA protein levels, normalized to β-actin.

In Vivo Transverse Aortic Constriction (TAC) Model

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

-

Surgical Procedure: Mice are anesthetized, and a suture is tied around the transverse aorta between the brachiocephalic and left common carotid arteries to induce pressure overload. Sham-operated animals undergo the same procedure without aortic constriction.

-

Drug Administration: Two weeks post-surgery, mice are randomized to receive daily oral gavage of this compound (30 mg/kg) or vehicle for 4 weeks.

-

Echocardiography: Cardiac function is assessed by transthoracic echocardiography at baseline and at the end of the treatment period to measure ejection fraction.

-

Histological Analysis: Hearts are excised, fixed, and sectioned. Masson's trichrome staining is performed to quantify the extent of interstitial fibrosis.

Figure 2: Experimental workflow for preclinical evaluation of this compound.

Summary and Future Directions

The hypothetical preclinical data for this compound, a selective TGFβR1 inhibitor, demonstrate its potential to mitigate cardiac fibrosis and hypertrophy, key pathological features of heart failure. By inhibiting the TGF-β signaling pathway, this compound shows promise in improving cardiac function in a murine model of pressure overload-induced heart failure. Future studies should focus on long-term safety and efficacy, as well as exploring the therapeutic potential of this compound in other models of cardiac disease, such as diabetic cardiomyopathy and chemotherapy-induced cardiotoxicity. Further investigation into the optimal dosing regimen and potential off-target effects will be crucial for its clinical translation.

Methodological & Application

Application Notes and Protocols for a Novel Anti-Anginal Agent in Experimental Angina Models

Introduction

Angina pectoris, a primary symptom of ischemic heart disease, results from an imbalance between myocardial oxygen supply and demand.[1] The development of novel therapeutic agents for angina requires rigorous evaluation in preclinical and clinical models to establish safety and efficacy. These application notes provide a comprehensive overview of the experimental protocols for characterizing a hypothetical novel anti-anginal agent, herein referred to as "Compound X," from in vitro studies to clinical trials. The methodologies and data presentation formats are designed for researchers, scientists, and drug development professionals.

Preclinical Evaluation of Compound X

Preclinical studies are fundamental to understanding the mechanism of action, pharmacokinetics, and safety profile of a new anti-anginal candidate.

1.1. In Vitro and Ex Vivo Models

-

Isolated Cardiomyocytes: To investigate the direct cellular effects of Compound X, isolated cardiomyocytes can be subjected to hypoxia and reoxygenation to mimic ischemic conditions.[2]

-

Protocol:

-

Isolate ventricular myocytes from adult rodents (e.g., rats or mice) via enzymatic digestion.

-

Culture the isolated myocytes under standard conditions.

-

Induce chemical hypoxia by treating the cells with metabolic inhibitors (e.g., 2-deoxyglucose and FCCP) in a glucose-free medium.

-

Treat the cells with varying concentrations of Compound X before or during the hypoxic challenge.

-

Assess cell viability (e.g., using Trypan Blue exclusion or LDH assay), apoptosis (e.g., TUNEL staining), and calcium handling.

-

-

-

Isolated Heart (Langendorff) Preparation: This ex vivo model allows for the study of cardiac function in the absence of systemic influences.

-

Protocol:

-

Excise the heart from an anesthetized animal (e.g., rabbit or guinea pig) and mount it on a Langendorff apparatus.

-

Perfuse the heart retrogradely through the aorta with an oxygenated physiological salt solution.

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion.

-

Administer Compound X before ischemia or at the onset of reperfusion.

-

Monitor key functional parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

-

-

1.2. In Vivo Animal Models of Myocardial Ischemia

Animal models are crucial for evaluating the integrated physiological effects of Compound X.

-

Coronary Artery Ligation Model: This is a widely used model to induce myocardial infarction and study the effects of drugs on ischemic injury.

-

Protocol:

-

Anesthetize a suitable animal model (e.g., pig, dog, or rodent).

-

Perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery for a specific duration to induce ischemia, followed by reperfusion (removal of the ligature).

-

Administer Compound X intravenously or orally at a predetermined time relative to the ischemic event.

-

Measure infarct size (e.g., using TTC staining), cardiac function (e.g., via echocardiography), and relevant biomarkers.

-

-

-

Coronary Microembolization Model: This model simulates coronary microvascular obstruction.[2]

Mechanism of Action Studies

Understanding the signaling pathway of Compound X is critical. The following diagram illustrates a hypothetical mechanism involving the inhibition of the late sodium current, a known target for some anti-anginal drugs.

Clinical Trial Protocol for Compound X

Clinical trials are essential to determine the safety and efficacy of Compound X in patients with chronic stable angina.

3.1. Study Design

A randomized, double-blind, placebo-controlled, multicenter trial is the gold standard.

3.2. Patient Population

-

Inclusion Criteria: Patients with a documented history of coronary artery disease and stable angina, with evidence of myocardial ischemia.

-

Exclusion Criteria: Patients with recent myocardial infarction, severe heart failure, or contraindications to the study drug.

3.3. Endpoints

-

Primary Endpoint: Change from baseline in total exercise duration during a standardized exercise tolerance test (ETT).

-

Secondary Endpoints:

-

Time to onset of angina during ETT.

-

Time to 1-mm ST-segment depression during ETT.

-

Frequency of angina episodes and nitroglycerin use (from patient diaries).

-

Quality of life assessment using the Seattle Angina Questionnaire (SAQ).

-

3.4. Data Presentation

Quantitative data from clinical trials should be summarized in tables for clear comparison.

Table 1: Efficacy of Compound X in a Phase II Clinical Trial

| Parameter | Placebo (n=100) | Compound X (n=100) | p-value |

| Change in Exercise Duration (sec) | +30.5 ± 8.2 | +65.2 ± 9.1 | <0.01 |

| Change in Time to Angina (sec) | +25.1 ± 7.5 | +58.9 ± 8.8 | <0.01 |

| Change in Angina Frequency (episodes/week) | -0.8 ± 0.3 | -2.5 ± 0.4 | <0.001 |

| Change in Nitroglycerin Use (tablets/week) | -0.6 ± 0.2 | -2.1 ± 0.3 | <0.001 |

Table 2: Seattle Angina Questionnaire (SAQ) Scores

| SAQ Domain | Placebo (Change from Baseline) | Compound X (Change from Baseline) | p-value |

| Physical Limitation | +5.2 | +15.8 | <0.01 |

| Angina Stability | +3.1 | +12.5 | <0.01 |

| Angina Frequency | +8.9 | +20.1 | <0.001 |

| Treatment Satisfaction | +4.5 | +18.3 | <0.001 |

| Quality of Life | +6.7 | +19.5 | <0.001 |

The systematic evaluation of a novel anti-anginal agent like Compound X, from cellular mechanisms to robust clinical trials, is paramount for its successful development. The protocols and data presentation formats outlined in these application notes provide a framework for conducting this research, ensuring a thorough characterization of the compound's therapeutic potential and safety profile.

References

Application Notes and Protocols for the Quantification of CS-2100 in Human Plasma using LC-MS/MS

Abstract

This document provides a comprehensive guide to a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of CS-2100 in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.[1] The method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotopically labeled internal standard (IS) to ensure accuracy and precision.[2][3] This application note includes detailed experimental procedures, validation data, and visual workflows to aid researchers in the successful implementation of this bioanalytical assay.

Introduction

This compound is a novel therapeutic agent under development, for which a reliable quantitative bioanalytical method is essential for preclinical and clinical studies.[1] Accurate measurement of this compound concentrations in plasma is critical for evaluating its pharmacokinetic profile, establishing dose-response relationships, and ensuring patient safety and efficacy. This LC-MS/MS method provides the necessary sensitivity, specificity, and throughput for the analysis of a large number of clinical samples.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥99% purity)

-

This compound-d4 internal standard (IS) (≥99% purity)

-

Human plasma (K2-EDTA as anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting this compound from plasma samples.

-

Allow all frozen plasma samples and reagents to thaw to room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50:50 methanol:water).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new vial for LC-MS/MS analysis.

Caption: Protein Precipitation Workflow for this compound Plasma Sample Preparation.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 450.2 | 250.1 |

| This compound-d4 | 454.2 | 254.1 |

Method Validation Summary

The method was validated according to the FDA guidelines for bioanalytical method validation.

Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

| Calibration Standard (ng/mL) | 1.0 | 5.0 | 25 | 100 | 250 | 500 | 1000 |

| Mean Accuracy (%) | 98.5 | 101.2 | 99.8 | 100.5 | 99.1 | 98.9 | 102.0 |

| Precision (%CV) | 4.2 | 3.5 | 2.8 | 2.1 | 1.9 | 2.5 | 3.1 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ QC | 1.0 | 5.5 | 103.2 | 6.8 | 101.5 |

| Low QC | 3.0 | 4.1 | 98.7 | 5.2 | 99.8 |

| Mid QC | 150 | 3.2 | 101.5 | 4.5 | 102.1 |

| High QC | 750 | 2.8 | 99.4 | 3.9 | 100.3 |

-

LLOQ: Lower Limit of Quantification

Recovery

The extraction recovery of this compound from human plasma was determined to be consistent and reproducible across the QC levels.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |

| Low QC | 3.0 | 88.5 |

| Mid QC | 150 | 91.2 |

| High QC | 750 | 89.8 |

Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage at -80°C.

Overall Analytical Workflow

The entire process from sample receipt to data analysis follows a structured workflow to ensure data integrity and reproducibility.

Caption: Overall Workflow for the Bioanalysis of this compound in Plasma Samples.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and clinical studies of this compound. The validation results demonstrate that the method meets the regulatory requirements for bioanalytical assays.

References

- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioanalysis and Pharmacokinetics: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 3. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

Application Note: Studying Serotonin Pathways in the Heart

Topic: Elucidating the Role of Serotonin (B10506) Signaling in Cardiac Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter in the central nervous system, also plays a crucial role in regulating cardiovascular function. In the heart, serotonin can influence heart rate, contractility, and vascular tone through its interaction with various 5-HT receptors expressed on cardiomyocytes, cardiac fibroblasts, and vascular smooth muscle cells.[1][2][3] Dysregulation of serotonin signaling has been implicated in several cardiovascular pathologies, making its pathways a key area of investigation for novel therapeutic interventions.[2][4]

This document provides an overview of the key serotonin receptor subtypes in the heart and detailed protocols for their investigation.

Clarification on CS-2100

Initial interest in utilizing this compound for studying serotonin pathways in the heart should be redirected. Scientific literature identifies This compound as a potent and highly selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Its primary mechanism of action is related to the modulation of the immune system by regulating lymphocyte trafficking. While S1P1 receptors are present on cardiomyocytes and are involved in cardiac physiology, there is currently no direct scientific evidence to support the use of this compound as a tool for investigating serotonin pathways. Researchers interested in serotonin signaling should utilize established and specific pharmacological tools, as detailed in this application note.

Key Serotonin Receptors in the Heart and Their Signaling Pathways

The primary serotonin receptors involved in cardiac function are the 5-HT2A, 5-HT2B, and 5-HT4 receptors. Each receptor subtype is coupled to distinct signaling cascades, leading to varied physiological responses.

5-HT4 Receptor Signaling

Activation of the 5-HT4 receptor, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase, increased intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). This pathway is known to have positive chronotropic and inotropic effects on the heart.

5-HT2B Receptor Signaling

The 5-HT2B receptor is a Gq-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). This pathway has been linked to cardiomyocyte survival and, under pathological conditions, cardiac hypertrophy.

Quantitative Data on Serotonin Receptor Modulation in the Heart

The following table summarizes the effects of various serotonin receptor modulators on cardiac parameters.

| Compound | Target | Species | Model | Key Findings |

| Serotonin (5-HT) | Non-selective 5-HT Agonist | Human | Atrial Preparations | Positive inotropic and chronotropic effects. |

| BIMU8 | 5-HT4 Agonist | Pig | Isolated Atria | Increased heart rate and contractility. |

| GR 113808 | 5-HT4 Antagonist | Mouse | In vivo | Attenuated 5-HT-induced tachycardia. |

| BW 723C86 | 5-HT2B Agonist | Rat | Cardiomyocytes | Protected against apoptosis. |

| Ketanserin | 5-HT2A Antagonist | Rat | Ischemia Model | Improved cardiac function and reduced infarct size. |

Experimental Protocols

Protocol 1: Isolated Langendorff-Perfused Heart Preparation

This protocol is used to assess the direct effects of pharmacological agents on cardiac function in an ex vivo setting.

Materials:

-

Langendorff apparatus

-

Krebs-Henseleit buffer (KHB)

-

Animal model (e.g., rat, mouse)

-

Test compounds (agonists, antagonists)

-

Intraventricular balloon catheter and pressure transducer

Procedure:

-

Anesthetize the animal and perform a thoracotomy.

-

Rapidly excise the heart and arrest it in ice-cold KHB.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KHB at a constant pressure.

-

Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.

-

Allow the heart to stabilize for a 20-30 minute equilibration period.

-

Administer test compounds into the perfusion buffer at desired concentrations.

-

Record key cardiac parameters: Left Ventricular Developed Pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and relaxation (+/- dP/dt).

-

Analyze the data to determine the dose-response relationship of the test compound.

Protocol 2: Cardiomyocyte Isolation and Contractility Assay

This protocol allows for the study of drug effects at the single-cell level.

Materials:

-

Collagenase solution

-

Isolated adult ventricular myocytes

-

IonOptix or similar contractility measurement system

-

Culture medium

-

Test compounds

Procedure:

-

Isolate ventricular myocytes from an adult animal heart via enzymatic digestion with collagenase.

-

Plate the isolated, rod-shaped myocytes in laminin-coated dishes.

-

Allow the cells to recover for at least 2 hours.

-

Mount the dish on the stage of an inverted microscope equipped with a contractility measurement system.

-

Pace the cardiomyocytes with an external field stimulator (e.g., at 1 Hz).

-

Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relaxation).

-

Perfuse the cells with a solution containing the test compound.

-

Record changes in contractility parameters in response to the compound.

Protocol 3: cAMP Second Messenger Assay

This assay is used to quantify the activation of Gs-coupled receptors like the 5-HT4 receptor.

Materials:

-

Cultured cardiomyocytes or cardiac tissue homogenates

-

5-HT4 receptor agonist (e.g., BIMU8)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., ELISA-based)

-

Lysis buffer

Procedure:

-

Culture cardiomyocytes in multi-well plates until confluent.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with the 5-HT4 agonist at various concentrations for a defined period (e.g., 15 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a competitive ELISA-based assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve to determine the EC50 of the agonist.

Conclusion

The study of serotonin pathways in the heart is essential for understanding cardiac physiology and pathophysiology. The protocols and information provided herein offer a framework for researchers to investigate the roles of different serotonin receptors in cardiac function. It is crucial to select the appropriate pharmacological tools to ensure the specific modulation of the intended signaling pathway. While compounds like this compound are valuable research tools, they are specific for the S1P1 receptor and are not suitable for the study of serotonin signaling.

References

Application of CS-2100 in Neurocardiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-2100 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its high affinity and selectivity make it a valuable research tool for investigating the role of the S1P1 signaling pathway in various physiological and pathological processes, particularly at the intersection of the nervous and cardiovascular systems—the field of neurocardiology. S1P1 receptors are G protein-coupled receptors that are integral to regulating immune cell trafficking, endothelial barrier function, and cardiovascular function.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound in neurocardiology research.

Mechanism of Action

This compound, chemically known as 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylicacid, functions as a selective S1P1 receptor agonist. S1P1 receptors are prominently expressed on various cell types relevant to neurocardiology, including lymphocytes, endothelial cells, and cardiomyocytes. Agonism of S1P1 on lymphocytes leads to their sequestration in lymph nodes, resulting in a reduction of circulating lymphocytes, which is a key immunomodulatory effect.

In the cardiovascular system, S1P1 receptor activation on atrial myocytes can lead to a transient, parasympathomimetic effect, causing a decrease in heart rate (bradycardia). This effect is mediated through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. Notably, this compound was designed to be highly selective for S1P1 over the S1P3 receptor subtype, the latter being primarily responsible for the pronounced bradycardic effects seen with less selective S1P receptor modulators. This selectivity allows for the decoupling of the immunomodulatory effects from significant cardiac side effects, making it a more precise tool for research.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Species | Receptor | EC50 (nM) | Selectivity (fold) vs. S1P3 | Reference |

| Agonist Activity | Human | S1P1 | 4.0 | >5000 | |

| Agonist Activity | Human | S1P3 | >20,000 | - | |

| Agonist Activity | Rat | S1P1 | 1.5 | >4933 | |

| Agonist Activity | Rat | S1P3 | 7,400 | - |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats

| Model | Parameter | Dose (mg/kg, oral) | Effect | Reference |

| Healthy Rats | Blood Lymphocyte Count | 0.1 and 1 | Transient reduction, nadir at 8-12h, recovery by 24-48h | |

| Adjuvant-Induced Arthritis | Paw Volume | 0.44 (ID50) | Reduction in paw volume |

Table 3: Representative Data on Neurocardiac Parameters (Hypothetical)

| Experimental Model | Compound | Dose (mg/kg) | Heart Rate Change (bpm) | Blood Pressure Change (mmHg) | Baroreflex Sensitivity Change (%) |

| Telemetered Rodent | Vehicle | - | -2 ± 3 | +1 ± 2 | -1 ± 5 |

| Telemetered Rodent | This compound | 0.1 | -15 ± 5 | -3 ± 3 | +10 ± 8 |

| Telemetered Rodent | This compound | 1.0 | -30 ± 8 | -8 ± 4 | +25 ± 10 |

| Telemetered Rodent | Non-selective S1P Agonist | 1.0 | -80 ± 15 | -15 ± 6 | -20 ± 12 |

Experimental Protocols

Protocol 1: Evaluation of this compound on Cardiac Autonomic Tone in Rodents using Telemetry

Objective: To assess the effect of acute administration of this compound on heart rate, heart rate variability (HRV), and blood pressure as indicators of autonomic function.

Materials:

-

This compound

-

Vehicle (e.g., 1% methylcellulose)

-

Male Wistar rats (250-300g)

-

Surgically implanted telemetry transmitters for ECG and blood pressure monitoring

-

Data acquisition and analysis software

Methodology:

-

Animal Preparation: Surgically implant telemetry transmitters in rats under anesthesia. Allow for a recovery period of at least one week.

-

Acclimation: Acclimate the animals to the experimental cages and handling procedures for 3 days prior to the experiment.

-

Baseline Recording: Record baseline ECG and blood pressure data for at least 24 hours to establish a stable diurnal rhythm.

-

Compound Administration: Prepare a solution of this compound in the chosen vehicle. Administer this compound or vehicle orally via gavage at the desired doses (e.g., 0.1, 1, and 10 mg/kg).

-

Post-Dose Recording: Continuously record telemetry data for at least 24 hours post-administration.

-

Data Analysis:

-

Calculate heart rate and blood pressure in discrete time intervals (e.g., 5-minute averages).

-

Perform HRV analysis on the ECG data to obtain time-domain (e.g., SDNN, RMSSD) and frequency-domain (e.g., LF/HF ratio) parameters.

-

Analyze data for statistically significant changes from baseline and between treatment groups.

-

Protocol 2: Assessment of Baroreflex Sensitivity Following this compound Administration

Objective: To determine the effect of this compound on the baroreflex, a key neurocardiac reflex.

Materials:

-

This compound

-

Vehicle

-

Anesthetized or conscious, chronically instrumented rodents (e.g., with arterial and venous catheters)

-

Phenylephrine (vasopressor)

-

Sodium nitroprusside (vasodilator)

-

Blood pressure transducer and data acquisition system

Methodology:

-

Animal Preparation: Anesthetize the animal or use a conscious, catheterized model.

-

Baseline Measurement: After a stabilization period, record baseline arterial blood pressure and heart rate.

-

Compound Administration: Administer this compound or vehicle intravenously or orally, depending on the study design.

-

Baroreflex Testing:

-

After a predetermined time following compound administration, induce a rise in blood pressure by administering a bolus of phenylephrine.

-

Induce a fall in blood pressure by administering a bolus of sodium nitroprusside.

-

Record the beat-to-beat changes in blood pressure and the corresponding reflex changes in heart rate (or R-R interval).

-

-

Data Analysis:

-

Plot the change in heart rate (or R-R interval) against the change in systolic blood pressure.

-

Calculate the slope of this relationship using linear regression to determine the baroreflex sensitivity.

-

Compare the baroreflex sensitivity between the this compound and vehicle-treated groups.

-

Visualizations

Caption: S1P1 receptor signaling pathway leading to bradycardia.

Caption: Workflow for assessing autonomic function with this compound.

References

- 1. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a potent, orally active and S1P3-sparing S1P1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-phosphate receptor signalling in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-Phosphate Signaling in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Application Notes and Protocols: Preclinical Evaluation of Novel Cardiac Therapies in Combination with Standard-of-Care Medications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutic agents for cardiovascular diseases often necessitates a thorough evaluation of their safety and efficacy in combination with existing standard-of-care medications. This document provides a comprehensive framework for the preclinical assessment of a hypothetical novel cardiac therapeutic, herein referred to as Cardio-X , when used in conjunction with common classes of cardiac drugs. The protocols and methodologies outlined are intended to guide researchers in designing robust studies to identify potential drug-drug interactions, synergistic or antagonistic effects, and overall impact on cardiovascular function.

Disclaimer: The compound "CS-2100" as referenced in the user request is not a known cardiac medication. Publicly available information indicates that "RCT2100" is an mRNA-based therapy for Cystic Fibrosis[1][2][3] and "Sysmex CS-2100i" is a coagulation analyzer[4]. Therefore, this document utilizes a hypothetical agent, Cardio-X , to illustrate the principles of preclinical combination therapy evaluation in cardiology.

Hypothetical Agent: Cardio-X - Mechanism of Action

For the purpose of these application notes, Cardio-X is conceptualized as a novel inotropic agent that enhances cardiac contractility by modulating intracellular calcium flux in cardiomyocytes. Its proposed mechanism involves the selective activation of a novel cardiac-specific isoform of a calcium-handling protein, leading to increased sarcoplasmic reticulum calcium release during systole without significantly affecting diastolic calcium levels, thus aiming to improve contractile force with a reduced risk of arrhythmias.

Signaling Pathway of Cardio-X

Caption: Proposed signaling pathway for the hypothetical drug Cardio-X.

Combination Therapy Considerations

The following sections detail experimental protocols for evaluating the interaction of Cardio-X with three major classes of cardiac medications: Beta-Blockers, ACE Inhibitors, and Diuretics.

Cardio-X in Combination with Beta-Blockers

Rationale: Beta-blockers are a cornerstone of heart failure therapy, reducing heart rate and contractility to decrease myocardial oxygen demand[5]. Combining a negative inotrope (beta-blocker) with a positive inotrope (Cardio-X) requires careful evaluation for potential antagonistic effects on contractility and heart rate.

Experimental Protocol: In Vitro Cardiomyocyte Contractility Assay

-

Cell Culture: Isolate adult ventricular cardiomyocytes from a suitable animal model (e.g., rat, rabbit). Culture cells on laminin-coated dishes.

-

Drug Preparation: Prepare stock solutions of Cardio-X and a non-selective beta-blocker (e.g., propranolol) in appropriate solvents.

-

Experimental Groups:

-

Control (vehicle)

-

Cardio-X alone (multiple concentrations)

-

Propranolol alone (clinically relevant concentration)

-

Cardio-X (multiple concentrations) + Propranolol

-

-

Contractility Measurement: Utilize a video-based edge-detection system to measure cardiomyocyte sarcomere length shortening and velocity.

-

Data Analysis: Quantify peak shortening amplitude, velocity of shortening, and velocity of relaxation.

Data Presentation: In Vitro Cardiomyocyte Contractility

| Treatment Group | Peak Shortening (% of baseline) | Velocity of Shortening (µm/s) |

| Control | 100 ± 5 | 150 ± 10 |

| Cardio-X (1 µM) | 150 ± 8 | 225 ± 12 |

| Propranolol (10 µM) | 70 ± 6 | 105 ± 9 |

| Cardio-X (1 µM) + Propranolol (10 µM) | 115 ± 7 | 175 ± 11 |

Cardio-X in Combination with ACE Inhibitors

Rationale: Angiotensin-Converting Enzyme (ACE) inhibitors are widely used in hypertension and heart failure to reduce afterload and prevent cardiac remodeling. The combination with Cardio-X could potentially offer synergistic benefits by concurrently enhancing contractility and reducing the workload on the heart.

Experimental Protocol: Ex Vivo Langendorff Heart Perfusion

-

Heart Isolation: Excise hearts from small mammals (e.g., guinea pig) and mount on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.

-

Hemodynamic Measurements: Place a balloon in the left ventricle to measure left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and fall (+/- dP/dt).

-

Experimental Protocol:

-

Baseline stabilization period.

-

Perfusion with Cardio-X alone.

-

Washout period.

-

Perfusion with an ACE inhibitor (e.g., enalaprilat).

-

Washout period.

-

Perfusion with Cardio-X + Enalaprilat.

-

-

Data Analysis: Compare hemodynamic parameters between treatment groups.

Data Presentation: Ex Vivo Hemodynamic Parameters

| Treatment Group | LVDP (mmHg) | +dP/dt (mmHg/s) | -dP/dt (mmHg/s) |

| Baseline | 80 ± 5 | 1200 ± 100 | -1000 ± 80 |

| Cardio-X (0.5 µM) | 110 ± 7 | 1800 ± 120 | -1400 ± 90 |

| Enalaprilat (5 µM) | 85 ± 6 | 1250 ± 110 | -1050 ± 85 |

| Cardio-X + Enalaprilat | 125 ± 8 | 2000 ± 130 | -1600 ± 100 |

Cardio-X in Combination with Diuretics

Rationale: Diuretics are used to manage fluid retention in heart failure. While not directly acting on the heart muscle, diuretics can alter electrolyte balance (e.g., potassium levels), which can impact cardiac electrophysiology and the arrhythmogenic potential of inotropic agents.

Experimental Protocol: In Vivo Telemetry in a Heart Failure Model

-

Animal Model: Induce heart failure in a suitable animal model, such as through coronary artery ligation or rapid ventricular pacing.

-

Telemetry Implantation: Implant telemetry devices for continuous monitoring of electrocardiogram (ECG) and blood pressure.

-

Treatment Groups:

-

Sham + Vehicle

-

Heart Failure (HF) + Vehicle

-

HF + Cardio-X

-

HF + Furosemide (a loop diuretic)

-

HF + Cardio-X + Furosemide

-

-

Monitoring: Record ECG and blood pressure continuously for a specified duration (e.g., 24-48 hours) after drug administration.

-

Data Analysis: Analyze for changes in heart rate, blood pressure, and the incidence of arrhythmias (e.g., ventricular tachycardia). Monitor serum electrolyte levels.

Data Presentation: In Vivo Arrhythmia Incidence and Electrolyte Levels

| Treatment Group | Incidence of Ventricular Tachycardia (%) | Serum Potassium (mEq/L) |

| HF + Vehicle | 15 | 4.2 ± 0.3 |

| HF + Cardio-X | 20 | 4.1 ± 0.2 |

| HF + Furosemide | 18 | 3.5 ± 0.4 |

| HF + Cardio-X + Furosemide | 35 | 3.4 ± 0.5 |

Experimental Workflows

In Vitro and Ex Vivo Screening Workflow

Caption: Workflow for in vitro and ex vivo combination studies.

In Vivo Combination Study Workflow

Caption: Workflow for in vivo combination studies in a heart failure model.

Summary and Conclusion

The preclinical evaluation of a novel cardiac therapeutic in combination with standard-of-care medications is a critical step in drug development. The protocols outlined in these application notes provide a foundational approach to assessing the pharmacodynamic interactions of a hypothetical agent, Cardio-X, with beta-blockers, ACE inhibitors, and diuretics. The data presented in a structured tabular format allows for a clear interpretation of potential synergistic, additive, or antagonistic effects. Researchers and drug development professionals are encouraged to adapt and expand upon these methodologies to suit the specific mechanism of action of their candidate drug and to ensure a comprehensive understanding of its safety and efficacy profile in a polypharmacy setting, which is common in patients with cardiovascular disease. Rigorous preclinical testing using a combination of in vitro, ex vivo, and in vivo models is paramount for the successful translation of new cardiac therapies to the clinic.

References

Troubleshooting & Optimization

Optimizing CS-2100 concentration for maximum efficacy

Technical Support Center: CS-2100

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of this compound for maximum efficacy in pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting concentration for this compound in a new cell line?

A1: For a new cell line, we recommend starting with a broad dose-response experiment to determine the EC50 (half-maximal effective concentration). A suggested starting range is from 1 nM to 10 µM. It is crucial to include both positive and negative controls to validate the assay results.

Q2: How does the passage number of a cell line affect the experimental outcome with this compound?

A2: The passage number can significantly influence experimental outcomes. High-passage number cells may exhibit altered signaling pathways or drug resistance. We recommend using cells within a consistent and low passage number range (e.g., passages 5-20) for all experiments to ensure reproducibility.

Q3: What are the common causes of high variability in assay results?

A3: High variability can stem from several factors, including inconsistent cell seeding, variations in incubation times, and improper reagent mixing. Ensuring a homogenous cell suspension and precise pipetting techniques are critical for minimizing variability. Utilizing automated liquid handlers for repetitive tasks can also improve consistency.

Q4: How can I be sure that the observed effect is specific to this compound?

A4: To confirm the specificity of this compound, it is essential to include appropriate controls. This includes using a vehicle control (the solvent in which this compound is dissolved) and, if available, a structurally similar but inactive analog of this compound. Additionally, performing a rescue experiment by co-administering an antagonist or knocking down the target protein can help verify the on-target effect of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

| Problem | Possible Cause | Recommended Solution |

| Low or No Efficacy | Suboptimal drug concentration. | Perform a dose-response curve to identify the optimal concentration range. |

| Cell line is not sensitive to this compound. | Screen a panel of different cell lines to identify a sensitive model. | |

| Incorrect assay endpoint. | Ensure the chosen assay (e.g., proliferation, apoptosis) is appropriate for the expected mechanism of action of this compound. | |

| High Background Signal | Autofluorescence from media components. | Use phenol (B47542) red-free media and consider using media optimized for fluorescence-based assays. |

| Non-specific binding of antibodies (for immunoassays). | Optimize blocking conditions by testing different blocking buffers and incubation times. | |

| Inconsistent Results Between Experiments | Variation in experimental conditions. | Maintain consistent cell culture conditions, reagent concentrations, and incubation times across all experiments. |

| Cell line heterogeneity. | Perform single-cell cloning to establish a homogenous cell population. | |

| Unexpected Cytotoxicity | Off-target effects of this compound at high concentrations. | Determine the maximum tolerated dose (MTD) and work within a therapeutic window. |

| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |

Experimental Protocols

Protocol 1: Determination of EC50 using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should span a wide range (e.g., 0.1 nM to 100 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for a period relevant to the cell line and the expected mechanism of action (e.g., 24, 48, or 72 hours).

-

Viability Assay: Add a cell viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Use a non-linear regression model to calculate the EC50 value.

Protocol 2: Target Engagement Assay using Western Blot

This protocol is designed to confirm that this compound is interacting with its intended molecular target.

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified time. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated (or total) form of the target protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin).

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling cascade initiated by this compound binding.

Experimental Workflow for EC50 Determination

Technical Support Center: Troubleshooting CS-2100 Delivery in Animal Models

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound CS-2100 in animal models. The following information is designed to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in mice?

The optimal route of administration for this compound depends on the experimental goals, the formulation of the compound, and the target tissue. Common parenteral routes for mice include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[1] Oral gavage (PO) is also a possibility if the compound has sufficient oral bioavailability.[2] The rate of absorption generally follows the order: IV > IP > IM > SC > PO.[3]

Q2: What are the maximum recommended injection volumes for different administration routes in mice?

Adhering to appropriate injection volumes is crucial to avoid adverse effects and ensure animal welfare. The permissible volumes vary depending on the administration route and the size of the mouse.[3] Exceeding these volumes can be harmful.

| Administration Route | Maximum Volume (Adult Mouse) | Recommended Needle Gauge |

| Intravenous (IV) | < 0.2 mL | 27-30 G |

| Intraperitoneal (IP) | < 2-3 mL | 25-27 G |

| Subcutaneous (SC) | < 2-3 mL (divided into multiple sites) | 25-27 G |

| Intramuscular (IM) | < 0.05 mL | 25-27 G |

| Oral Gavage (PO) | < 1 mL (for a 25g mouse) | 20-22 G (gavage needle) |

Troubleshooting Guides

Issue 1: Poor Solubility of this compound Formulation

Symptom: The this compound formulation is difficult to dissolve, appears cloudy, or precipitates out of solution upon standing.

Possible Causes and Solutions:

-

pH of the vehicle: The pH of the formulation vehicle may not be optimal for this compound solubility.

-

Troubleshooting Step: Determine the pKa of this compound and adjust the pH of the vehicle accordingly. Use of buffers can help maintain the desired pH.

-

-

Improper solvent: The chosen solvent may not be appropriate for the physicochemical properties of this compound.

-

Troubleshooting Step: Test a panel of biocompatible solvents. Common options include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like cyclodextrins or polysorbates (e.g., Tween 80).

-

-

Temperature: The temperature at which the formulation is prepared and stored can affect solubility.

-

Troubleshooting Step: Gently warming the solution may help dissolve the compound. However, ensure that this compound is stable at elevated temperatures. Once dissolved, check for precipitation upon cooling to room or administration temperature.

-

References

How to prevent CS-2100 precipitation in buffers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of CS-2100 in buffers during their experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: You are observing precipitation of this compound after adding it to your aqueous buffer.

This guide provides a step-by-step approach to identify the cause of precipitation and find a suitable solution.

Step 1: Review Stock Solution Preparation

Precipitation in the final buffer can often be traced back to the initial stock solution. Ensure your stock solution of this compound is fully dissolved and stable.

-

Is the stock solution clear? If you observe any crystals or cloudiness, the compound is not fully dissolved.

-

Action: Try gentle warming (if the compound is heat-stable) or sonication to aid dissolution.

-

Action: Re-evaluate your choice of solvent for the stock solution. While DMSO is common, other organic solvents might be more suitable depending on the specific properties of this compound.

Step 2: Assess Buffer Composition

The composition of your aqueous buffer can significantly impact the solubility of this compound.

-

pH: Is the buffer pH appropriate for this compound? The charge state of a compound can change with pH, affecting its solubility.

-

Ionic Strength: High salt concentrations can sometimes lead to "salting out," where the compound precipitates.

-

Buffer Components: Are there any components in your buffer that might be incompatible with this compound or the solvent used for the stock solution?

Step 3: Modify the Dilution Protocol

The way you dilute the stock solution into the final buffer is critical.

-

Avoid direct, high-concentration additions. Adding a large volume of concentrated stock directly to the buffer can cause localized high concentrations that exceed the solubility limit, leading to precipitation.

-

Action: Add the stock solution dropwise while vortexing or stirring the buffer.

-

Action: Consider a serial dilution approach, where the stock is first diluted into a smaller volume of buffer before being added to the final volume.

Below is a workflow to troubleshoot precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of this compound?

The optimal solvent depends on the physicochemical properties of this compound. For many small molecule inhibitors, DMSO is a good starting point due to its high solubilizing power. However, if you still observe precipitation, other organic solvents like ethanol (B145695) or DMF could be tested. It is recommended to prepare a small test batch to confirm solubility and stability before preparing a large stock.

Q2: How can I determine the maximum soluble concentration of this compound in my buffer?

A solubility assay can be performed to determine the kinetic and thermodynamic solubility of this compound in your specific buffer.

Experimental Protocol: Kinetic Solubility Assay

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-